5-Oxaspiro[2.5]oct-6-en-8-one chemical structure and properties
5-Oxaspiro[2.5]oct-6-en-8-one chemical structure and properties
5-Oxaspiro[1]oct-6-en-8-one: Structural Dynamics, Synthesis, and Applications in Modern Drug Discovery
Executive Summary
The transition from planar, two-dimensional chemical spaces to complex, three-dimensional architectures is a defining paradigm in contemporary medicinal chemistry. At the forefront of this shift are spirocyclic scaffolds, which inherently increase the fraction of sp³-hybridized carbons ( Fsp3 ) in drug candidates. This whitepaper provides an in-depth technical analysis of 5-Oxaspiro[1]oct-6-en-8-one (CAS: 2385073-58-3)[2], a highly rigid, bifunctional building block. By fusing a cyclopropane ring with a 2,3-dihydro-4H-pyran-4-one core, this molecule offers unique physicochemical properties and serves as a versatile vinylogous ester hub for complex derivatization.
The Strategic Value of Oxaspirocycles
Historically, high-throughput screening libraries were dominated by flat, sp2 -rich heteroaromatics. While synthetically accessible, these "flat" molecules often suffer from poor solubility, off-target promiscuity, and high attrition rates in clinical trials. The introduction of the "Escape from Flatland" concept demonstrated that increasing the Fsp3 of a molecule directly correlates with its clinical success[3].
5-Oxaspiro[1]oct-6-en-8-one acts as a premium vector for this 3D transition. The spiro-fused cyclopropane restricts conformational flexibility, thereby reducing the entropic penalty upon target binding, while the oxygen heteroatom modulates lipophilicity and serves as a hydrogen bond acceptor.
Quantitative Physicochemical Profiling
The structural parameters of 5-Oxaspiro[1]oct-6-en-8-one make it an ideal fragment for hit-to-lead optimization.
| Property | Value | Causality / Implication in Drug Design |
| Molecular Formula | C₇H₈O₂ | Low molecular weight allows for downstream elaboration without violating Lipinski’s Rule of 5. |
| Molecular Weight | 124.14 g/mol | Highly atom-efficient building block. |
| Fraction sp³ ( Fsp3 ) | 0.57 (4/7 carbons) | High 3D character; prevents π−π stacking-induced aggregation[3]. |
| Topological Polar Surface Area | 26.3 Ų | Excellent passive membrane permeability; optimal for CNS-targeted compounds. |
| Electronic Nature | Vinylogous Ester | The β -alkoxy enone system provides a stable yet selectively reactive electrophilic hub. |
Synthetic Methodologies: Constructing the Spiro Core
The synthesis of 5-Oxaspiro[1]oct-6-en-8-one requires the precise installation of a cyclopropane ring at the C3 position of a 2,3-dihydro-4H-pyran-4-one precursor. A highly efficient, self-validating protocol utilizes a one-pot double-alkylation strategy.
Mechanistic Causality
The starting material, 2,3-dihydro-4H-pyran-4-one, possesses uniquely acidic protons at the C3 position (alpha to the carbonyl). The C5=C6 double bond is an enol ether, rendering the C5 protons vinylic and non-acidic. By utilizing a strong, irreversible base (NaH) in a polar aprotic solvent (DMF), the C3 enolate is generated. DMF is specifically chosen because it poorly solvates the enolate oxygen, thereby enforcing high regioselectivity for C-alkylation over O-alkylation when reacted with 1,2-dibromoethane.
Caption: One-pot double-alkylation workflow for the synthesis of 5-Oxaspiro[1]oct-6-en-8-one.
Self-Validating Experimental Protocol
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Enolization: Flame-dry a 250 mL round-bottom flask under argon. Wash NaH (60% dispersion, 2.5 equiv) with hexanes, then suspend in anhydrous DMF (0.2 M). Cool to 0 °C and add 2,3-dihydro-4H-pyran-4-one (1.0 equiv) dropwise.
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Validation Checkpoint: Immediate evolution of H₂ gas confirms active deprotonation. Stir until gas evolution ceases (approx. 30 min).
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Alkylation: Add 1,2-dibromoethane (1.5 equiv) dropwise at 0 °C. Allow the reaction to warm to room temperature and stir for 12 hours.
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Monitoring: Monitor via TLC (Hexanes:EtOAc 3:1).
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Validation Checkpoint: The product spot will be strongly UV-active (due to the conjugated enone) and will stain dark brown with KMnO₄.
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Workup: Quench with saturated aqueous NH₄Cl. Extract with Et₂O (3x). Wash the organic layer extensively with water (5x) to completely remove DMF, followed by brine. Dry over MgSO₄ and concentrate.
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Analytical Confirmation: ¹H NMR (CDCl₃) must show the disappearance of the C3 methylene protons (~2.5 ppm) and the emergence of two distinct cyclopropyl multiplets (0.8–1.5 ppm, 4H). The vinylic protons (C6, C7) remain intact at ~7.3 ppm and ~5.4 ppm.
Mechanistic Reactivity: The Vinylogous Ester as a Synthetic Hub
The core of 5-Oxaspiro[1]oct-6-en-8-one is a β -alkoxy- α,β -unsaturated ketone. The lone pair on the O5 oxygen donates electron density into the C6=C7 double bond, which is conjugated with the C8 carbonyl. This "push-pull" electronic system makes the molecule exceptionally stable compared to isolated enones, yet highly programmable for specific transformations[4].
Key Derivatization Pathways
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Ring-Opening Annulation (Hydrazine): The C6 position is highly susceptible to nucleophilic attack by hydrazines. Following the attack at C6, the ring opens (cleaving the C4-O5 bond) and re-closes onto the C8 carbonyl. This yields a highly functionalized spiro-cyclopropyl pyrazole with a pendant hydroxymethyl group.
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1,4-Conjugate Addition: Soft nucleophiles, such as Gilman reagents ( R2CuLi ), undergo 1,4-addition at the C7 position, breaking the conjugation and yielding substituted spiro-oxanones.
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1,2-Reduction (Luche Conditions): To selectively reduce the ketone without altering the enol ether, hard hydrides (NaBH₄/CeCl₃) are employed. The oxophilic cerium coordinates the carbonyl, driving selective 1,2-attack to yield the corresponding allylic alcohol.
Caption: Divergent reactivity pathways of the 5-Oxaspiro[1]oct-6-en-8-one vinylogous ester core.
Applications in Medicinal Chemistry
In lead optimization, the 5-Oxaspiro[1]oct-6-en-8-one scaffold serves as a rigidified bioisostere for morpholines, piperidines, and simple tetrahydropyrans[5].
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Metabolic Stability: The incorporation of the cyclopropane ring sterically shields adjacent positions from Cytochrome P450-mediated oxidation.
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Vector Trajectory: The spirocyclic geometry projects substituents at precise dihedral angles, allowing medicinal chemists to probe deep hydrophobic pockets in target proteins that are inaccessible to flexible, linear alkyl chains.
References
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Lovering, F., Bikker, J., & Humblet, C. (2009). Escape from Flatland: Increasing Proportion of sp3 Hybridized Carbon Atoms and Clinical Success. Journal of Medicinal Chemistry.
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Hiesinger, K., Dar'in, D., Proschak, E., & Krasavin, M. (2020). Spirocyclic Scaffolds in Medicinal Chemistry. Journal of Medicinal Chemistry.
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Fadel, S., et al. (2004). Condensation of 2-Pyrone with 3-Aminopyrazolone. A Novel Synthesis of Pyrazolo[3,4-b]pyridines. Synthetic Communications.
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ChemSrc Database. (2025). 5-Oxaspiro[1]oct-6-en-8-one (CAS: 2385073-58-3) Properties and Identifiers.
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- 2. 2097975-93-2_CAS号:2097975-93-2_1-(4-Ethylphenyl)-3,3-dimethylbutan-1-amine hydrochloride - 化源网 [chemsrc.com]
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